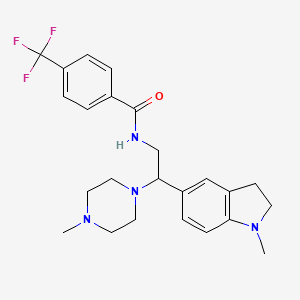

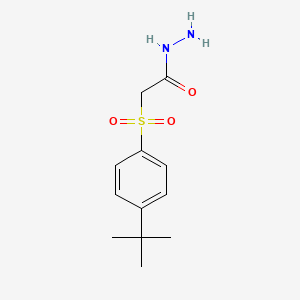

![molecular formula C7H8F2O2 B2573109 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408971-36-6](/img/structure/B2573109.png)

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a small, 3-dimensional, strained ring structure . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCPs have found increased use as a bio-isostere in the pharmaceutical industry .

Synthesis Analysis

BCPs can be synthesized through a single-step transition-metal-free multi-component approach . Radicals derived from commonly available carboxylic acids and organohalides perform additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation . A wide array of alkyl-, aryl- and alkenyl-functionalized BCP boronates were easily prepared .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis

BCP radicals, which display partial sp2 character, can engage in polarity-matched borylation . Various photoredox transformations forging C–C and C–N bonds were demonstrated by taking advantage of BCP trifluoroborate salts derived from the BCP boronates .Physical And Chemical Properties Analysis

BCPs are known for their high passive permeability, high water solubility, and improved metabolic stability . They are increasingly relevant in medicinal chemistry discovery research because of their role as bioisosteres .Scientific Research Applications

- Over the past three decades, researchers have investigated BCP (bicyclo[1.1.1]pentane) derivatives for their use as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

- The increased fraction of sp3-hybridized carbon atoms (Fsp3) achieved through BCP bioisosteric replacements correlates positively with clinical success in drug development .

- BCP fragments serve as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes in drug discovery .

- These chains serve as common fragments for the synthesis of related BCP-containing analogues, including lipoxin B4 derivatives .

- However, direct functionalization of the bridge positions (2, 4, 5) remains challenging and underdeveloped .

- Researchers continue to explore synthetic approaches for controlled substitution at the bridgehead (1, 3) and bridge positions .

- These reactions allow for the modification of [1.1.1]propellane, another intriguing bicyclic system .

- Increasing the solubility and potency of a drug reduces the required therapeutic dose and minimizes drug–drug interactions .

Materials Science and Molecular Design

Chiral Pool Synthesis and Lipoxin Analogues

Functionalization of BCP Framework

Transition-Metal-Free Difunctionalization

Solubility and Potency Enhancement in Drug Design

Patent Strategy and Bridgehead Functionalization

Future Directions

The use of BCPs is expected to continue to grow in the field of medicinal chemistry . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9,5(10)11)6-1-4(2-6)3-6/h4H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRZPKOTHLOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

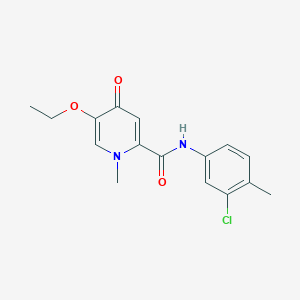

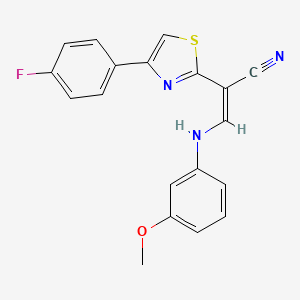

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)

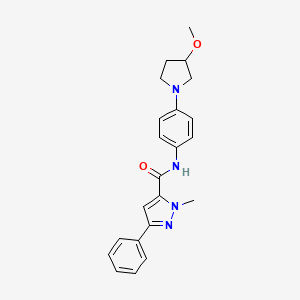

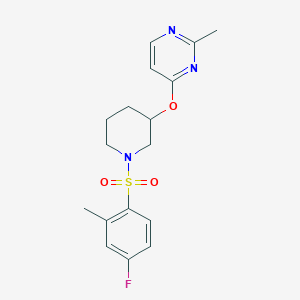

![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)

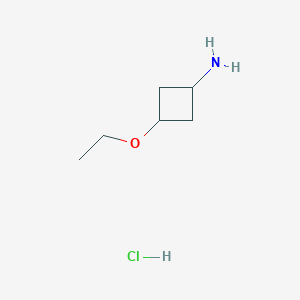

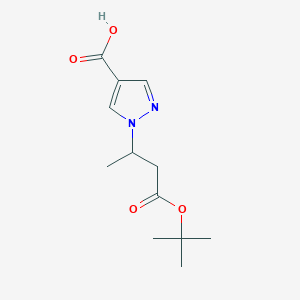

![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)

![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)